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Compound of Interest

Compound Name: L-Aspartic acid-13C4,15N

Cat. No.: B1284250

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Aspartic acid-
13C4,15N, a stable isotope-labeled amino acid crucial for a variety of research applications.
This document covers reliable suppliers, detailed product specifications, and experimental
methodologies for its use in metabolic research and structural biology.

Supplier and Product Information

L-Aspartic acid-13C4,15N is a non-radioactive, isotopically enriched form of the amino acid L-
aspartic acid, where all four carbon atoms are replaced with the Carbon-13 (*3C) isotope, and
the nitrogen atom is replaced with the Nitrogen-15 (**N) isotope. This labeling provides a
distinct mass shift, making it an invaluable tracer in mass spectrometry (MS) and a powerful
tool for nuclear magnetic resonance (NMR) spectroscopy.

Several reputable suppliers offer L-Aspartic acid-13C4,15N. The following table summarizes
the key quantitative data from prominent vendors to facilitate easy comparison for procurement.
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Isotopic Isotopic
. Catalog Purity Purity Chemical Molecular
Supplier . .
Number (atom % (atom % Purity Weight
13C) 15N)
Sigma-
_ 607835 98% 98% 95% (CP) 138.07
Aldrich
Cambridge
Isotope
_ CNLM-544-H  99% 99% 98% 138.07
Laboratories,
Inc.
MedChemEx N N
HY-N0666S1 Not specified Not specified >98.0% 138.07
press
360.31
BOC
_ 97% 97% 98% (CP) (Fmoc-
Sciences
protected)

Experimental Protocols

The utilization of L-Aspartic acid-13C4,15N is prevalent in metabolomics and NMR-based
structural and functional studies. Below are detailed methodologies for key experiments.

Metabolic Flux Analysis using Mass Spectrometry

This protocol outlines the general steps for a stable isotope tracing experiment in cell culture to
investigate metabolic pathways involving L-aspartic acid.

a) Cell Culture and Isotope Labeling:
o Culture cells of interest in a standard, unlabeled growth medium to the desired confluence.

o For the labeling experiment, replace the standard medium with a specially formulated
medium containing L-Aspartic acid-13C4,15N at a known concentration. The other
components of the medium should be well-defined to avoid confounding results.
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 Incubate the cells in the labeling medium for a predetermined period. The duration of labeling
will depend on the specific metabolic pathway and the turnover rate of the metabolites of
interest. Time-course experiments are often recommended.

b) Metabolite Extraction:

 After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic
activity. This is typically achieved by aspirating the medium and washing the cells with ice-
cold phosphate-buffered saline (PBS).

o Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.
e Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

» Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate
proteins.

o Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
o Collect the supernatant containing the polar metabolites.
c) Sample Analysis by Mass Spectrometry:

e The extracted metabolites can be analyzed by various mass spectrometry techniques, such
as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass
spectrometry (GC-MS). For GC-MS analysis, derivatization of the amino acids is necessary
to increase their volatility.

« Inject the prepared sample into the mass spectrometer.

e Monitor the mass isotopologue distribution of aspartic acid and its downstream metabolites.
The incorporation of 13C and >N will result in a mass shift, allowing for the tracing of the
labeled atoms through metabolic pathways.

Protein Expression and Purification for NMR
Spectroscopy
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This protocol describes the production of a 3C and 1*N-labeled protein in E. coli for structural

analysis by NMR.

a) Preparation of Labeled Minimal Media:

Prepare a minimal medium (e.g., M9 medium) for bacterial culture.
In place of the standard nitrogen source (**NHa4Cl), use 1°>NHa4Cl.
In place of the standard carbon source (e.g., 12C-glucose), use 3C-glucose.

Supplement the medium with a mixture of amino acids, including L-Aspartic acid-
13C4,15N, especially if the expression host is an auxotroph for aspartic acid or to ensure
high levels of incorporation.

b) Protein Expression and Purification:

Inoculate a starter culture of E. coli transformed with the expression plasmid for the protein
of interest in unlabeled rich medium (e.g., LB).

Grow the starter culture overnight.
The next day, inoculate the prepared labeled minimal medium with the overnight culture.
Grow the culture at the optimal temperature for protein expression.

Induce protein expression at the appropriate cell density (e.g., ODsoo of 0.6-0.8) with an
inducing agent (e.g., IPTG).

Continue to grow the culture for several hours to allow for protein expression.
Harvest the cells by centrifugation.

Purify the labeled protein from the cell lysate using standard chromatography techniques
(e.g., affinity, ion-exchange, and size-exclusion chromatography).

c) NMR Sample Preparation and Analysis:
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o Buffer exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate
buffer with a specific pH and salt concentration).

» Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
» Transfer the protein sample into a high-quality NMR tube.

e Acquire a series of NMR experiments (e.g., *H->N HSQC, triple resonance experiments) to
assign the chemical shifts of the protein backbone and side chains and to determine its
three-dimensional structure and dynamics.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the
experimental protocols described above.
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Caption: Workflow for procurement and use of L-Aspartic acid-13C4,15N in metabolomics.
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Caption: Workflow for labeled protein production for NMR analysis.
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 To cite this document: BenchChem. [A Technical Guide to L-Aspartic acid-13C4,15N: From
Procurement to Application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284250#l-aspartic-acid-13c4-15n-supplier-and-
catalog-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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